molecular formula C20H29NO4 B2718149 ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B2718149
M. Wt: 347.4 g/mol
InChI Key: FOYWKWLNIFGTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of chromene . Chromenes are a class of organic compounds that are part of the larger class of heterocyclic compounds. They have a wide range of biological and pharmaceutical properties .

Scientific Research Applications

Atom Economical Synthesis

A study by Boominathan et al. (2011) focuses on an atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives, including compounds similar to ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. This approach is significant in medicinal chemistry for its efficiency and potential in drug synthesis Boominathan et al., 2011.

Synthesis of Tetrahydrochromene Derivatives

Ahmed et al. (2011) explored the synthesis of substituted tetrahydrochromenes, which are structurally related to the compound . Their work adds to the understanding of the synthesis pathways and structural characterization of such compounds, which are relevant in various scientific applications Ahmed et al., 2011.

Structure-Activity Relationship in Cancer Research

Das et al. (2009) examined the structure-activity relationship and molecular mechanisms of a compound structurally similar to this compound. Their focus was on overcoming drug resistance in cancer treatment, highlighting the potential of such compounds in therapeutic applications Das et al., 2009.

Antimicrobial Activity

Radwan et al. (2020) synthesized and analyzed the antimicrobial activity of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate, a compound with some similarity in structure. This research provides insights into the potential antimicrobial applications of such compounds Radwan et al., 2020.

Asymmetric Synthesis for Chiral Molecules

Dong et al. (2011) demonstrated an asymmetric synthesis method for 4H-chromene derivatives, offering an efficient route to create chiral molecules that are significant in pharmaceutical research and development Dong et al., 2011.

Synthesis of Substituted Spiro Heterocycles

Dmitriev et al. (2015) conducted research on the synthesis of substituted spiro heterocycles, which are chemically related to the compound of interest. Their work contributes to the understanding of complex molecular structures and their potential applications in various fields of research Dmitriev et al., 2015.

Novel Synthesis Methods

Ghashang et al. (2013) described a novel method for synthesizing chromeno[2,3-d]pyrimidinone derivatives, showcasing the evolving techniques in the synthesis of complex organic molecules that include chromene structures Ghashang et al., 2013.

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the wide range of activities exhibited by chromenes, there could be many potential directions for future research .

Properties

IUPAC Name

ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-4-24-19(23)17-15(12-8-6-5-7-9-12)16-13(22)10-20(2,3)11-14(16)25-18(17)21/h12,15H,4-11,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYWKWLNIFGTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3CCCCC3)C(=O)CC(C2)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.